3,'6-d Isinapoyl sucrose
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Overview
Description
3,'6-d Isinapoyl sucrose is an organic compound known for its antioxidative, neuroprotective, and anti-depressive properties . It is a white crystalline powder that is soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO) . The compound is derived from plants such as Polygala tenuifolia and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,'6-d Isinapoyl sucrose is synthesized by reacting sucrose with sinapic acid under suitable reaction conditions . The reaction typically involves heating and stirring the mixture of sinapic acid and sucrose in the presence of a catalyst . The product is then purified through crystallization, filtration, and drying .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment for heating, stirring, and purification to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3,'6-d Isinapoyl sucrose undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3,'6-d Isinapoyl sucrose has a wide range of scientific research applications :
Mechanism of Action
The mechanism of action of 3,'6-d Isinapoyl sucrose involves its interaction with molecular targets and pathways . It exerts its antioxidative effects by scavenging free radicals and reducing oxidative stress . The compound’s neuroprotective and anti-depressive activities are attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from damage .
Comparison with Similar Compounds
- 3,6’-Disinapoyl sucrose
- 3-O-Sinapoyl-fructofuranosyl-alpha-D-glucopyranoside
- 6-O-Sinapoyl-glucopyranoside
Comparison: 3,'6-d Isinapoyl sucrose is unique due to its dual sinapoyl groups attached to the sucrose molecule . This structural feature enhances its antioxidative and neuroprotective properties compared to similar compounds . Additionally, its solubility in various organic solvents makes it versatile for different research applications .
Properties
Molecular Formula |
C34H42O19 |
---|---|
Molecular Weight |
754.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyloxy]-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H42O19/c1-45-18-9-16(10-19(46-2)26(18)39)5-7-24(37)49-14-23-28(41)30(43)31(44)33(50-23)53-34(15-36)32(29(42)22(13-35)52-34)51-25(38)8-6-17-11-20(47-3)27(40)21(12-17)48-4/h5-12,22-23,28-33,35-36,39-44H,13-15H2,1-4H3/t22-,23-,28-,29-,30+,31-,32+,33-,34+/m1/s1 |
InChI Key |
FHIJMQWMMZEFBL-HLAPJUAOSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C(=C4)OC)O)OC)CO)O)O)O |
Origin of Product |
United States |
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